molecular formula C16H18N2O2S B5796747 1-(3,4-DIMETHOXY-BENZYL)-3-PHENYL-THIOUREA

1-(3,4-DIMETHOXY-BENZYL)-3-PHENYL-THIOUREA

Cat. No.: B5796747
M. Wt: 302.4 g/mol
InChI Key: HZCXHDAACDHHKN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzyl)-3-phenyl-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxy-benzyl)-3-phenyl-thiourea typically involves the reaction of 3,4-dimethoxybenzyl chloride with phenylthiourea in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxy-benzyl)-3-phenyl-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxy-benzyl)-3-phenyl-thiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxy-benzyl)-3-phenyl-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxy groups enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxy-benzyl)-3-phenyl-urea: Similar structure but with an oxygen atom instead of sulfur in the thiourea moiety.

    3,4-Dimethoxybenzyl chloride: A precursor used in the synthesis of 1-(3,4-dimethoxy-benzyl)-3-phenyl-thiourea.

    Phenylthiourea: A simpler thiourea derivative without the methoxybenzyl group.

Uniqueness

This compound is unique due to the presence of both methoxybenzyl and phenyl groups attached to the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(21)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXHDAACDHHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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